
Trimethylene sulfate
Overview
Description
Trimethylene sulfate is an organic compound with the molecular formula C3H6O4S It is a cyclic sulfate ester derived from trimethylene glycol
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylene sulfate can be synthesized through the reaction of trimethylene glycol with sulfur trioxide or chlorosulfonic acid. The reaction typically involves the following steps:
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Reaction with Sulfur Trioxide:
- Trimethylene glycol is reacted with sulfur trioxide in a controlled environment.
- The reaction is exothermic and requires careful temperature control to prevent decomposition.
- The product is then purified through distillation or recrystallization.
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Reaction with Chlorosulfonic Acid:
- Trimethylene glycol is reacted with chlorosulfonic acid.
- The reaction is carried out at low temperatures to avoid side reactions.
- The resulting this compound is purified using standard techniques such as distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Trimethylene sulfate undergoes various chemical reactions, including:
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Hydrolysis:
- In the presence of water, this compound hydrolyzes to form trimethylene glycol and sulfuric acid.
- This reaction is typically catalyzed by acids or bases.
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Substitution Reactions:
- This compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
- These reactions result in the formation of substituted trimethylene derivatives.
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Reduction:
- Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
- The reduction process yields trimethylene glycol and other by-products.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts.
Substitution: Nucleophiles (amines, alcohols), solvents (e.g., dichloromethane).
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
Hydrolysis: Trimethylene glycol, sulfuric acid.
Substitution: Substituted trimethylene derivatives.
Reduction: Trimethylene glycol.
Scientific Research Applications
Trimethylene sulfate has several scientific research applications, including:
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Chemistry:
- Used as a reagent in organic synthesis for the preparation of various cyclic compounds.
- Acts as a precursor for the synthesis of other sulfate esters and related compounds.
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Biology:
- Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
- Investigated for its role in the synthesis of bioactive compounds.
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Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed as an additive in the formulation of lubricants and surfactants.
Mechanism of Action
The mechanism of action of trimethylene sulfate involves its ability to undergo hydrolysis and substitution reactions. In biological systems, it may interact with enzymes and other macromolecules, leading to the formation of stable complexes. The exact molecular targets and pathways involved in its action are still under investigation, but its reactivity with nucleophiles and its ability to form cyclic intermediates are key aspects of its mechanism.
Comparison with Similar Compounds
Ethylene Sulfate: A smaller cyclic sulfate ester with different reactivity and applications.
Propylene Sulfate: Another cyclic sulfate ester with a three-carbon ring, similar to trimethylene sulfate but with distinct chemical behavior.
Uniqueness of this compound:
- This compound’s unique three-carbon ring structure imparts specific reactivity and stability, making it suitable for various applications in synthesis and industry.
- Its ability to form stable complexes with nucleophiles and its hydrolytic stability are notable features that distinguish it from other cyclic sulfate esters.
Biological Activity
Trimethylene sulfate, also known as 1,3,2-Dioxathiane 2,2-dioxide, is a cyclic sulfate compound that has garnered attention for its potential biological activities and applications in various fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by its six-membered cyclic structure containing sulfur and oxygen atoms. Its unique configuration allows it to interact with biological systems in distinct ways, particularly as an electrolyte additive in lithium-ion batteries, where it enhances electrochemical performance.
The primary biological activity of this compound involves its role as an electrolyte additive. It interacts with the solid electrolyte interface (SEI) film in lithium-ion batteries, improving charge capacities and overall battery efficiency. The electrochemical reactions facilitated by this compound are critical for enhancing the performance of battery systems.
1. Electrochemical Applications
- Lithium-Ion Batteries : this compound has shown significant promise in enhancing the performance of lithium-ion batteries by improving the stability and functionality of the SEI film. This results in better charge retention and efficiency during battery operation.
3. Cytotoxicity
Preliminary studies suggest that aliphatic sulfates can exhibit cytotoxic effects against certain cancer cell lines. Although direct studies on this compound are scarce, its structural relatives have shown promise in cancer research .
Table 1: Summary of Biological Activities of this compound and Related Compounds
Case Studies
- Electrochemical Performance Study : A study demonstrated that adding this compound to lithium-ion battery electrolytes significantly improved initial charge capacities compared to control groups without the additive. The presence of this compound facilitated better formation and stability of the SEI film, leading to enhanced battery longevity and efficiency.
- Antimicrobial Evaluation : In a broader investigation into sulfated compounds, several aliphatic sulfates were tested for their antimicrobial properties. Results indicated that these compounds could inhibit growth in specific bacterial strains, suggesting potential applications in developing antimicrobial agents .
Q & A
Basic Research Questions
Q. How is Trimethylene sulfate synthesized and characterized in laboratory settings?
this compound (TMS) is synthesized via ring-opening polymerization of sulfur-containing cyclic monomers. Characterization typically involves spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to confirm molecular structure and conformational equilibria (e.g., chair isomer predominance) .
- Physical properties include a melting point of 58–62°C, solubility in water/alcohols, and a density of 1.452 g/cm³ .
Q. What role does TMS play in solid electrolyte interface (SEI) formation in lithium-ion batteries?
TMS acts as an electrolyte additive that stabilizes SEI formation by:
- Reducing electrode impedance through compact, low-resistance SEI layers.
- Enhancing initial graphite electrode charge capacities (e.g., 352.3 mAh/g with TMS vs. 320.1 mAh/g without) and improving capacity retention (>90% after 100 cycles) .
- Contributing sulfur-containing decomposition products that fortify SEI stability .
Q. What analytical techniques assess TMS efficacy in electrolyte formulations?
Key methods include:
- High Precision Coulometry : Measures coulombic efficiency and capacity retention.
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies SEI resistance.
- X-ray Photoelectron Spectroscopy (XPS) : Analyzes SEI composition (e.g., sulfur-rich species) .
Advanced Research Questions
Q. How does TMS’s structural conformation influence its electrochemical reactivity?
The six-membered cyclic sulfate structure enables controlled ring-opening during SEI formation. Equilibrium between chair isomers (observed via NMR/IR) affects reactivity, with the predominant isomer facilitating efficient sulfur incorporation into the SEI .
Q. What synergistic effects arise when combining TMS with other sulfur-containing additives?
- With Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) : Enhances SEI stability and reduces gas generation at elevated temperatures (e.g., 60°C) .
- With Ethylene Sulfate (DTD) : Improves low-temperature performance by modifying electrolyte solvation dynamics .
Q. What computational models predict TMS interactions with electrode materials?
- Density Functional Theory (DFT) : Calculates partial charges and reaction pathways (e.g., sulfur-oxygen bond cleavage during SEI formation) .
- Molecular Dynamics (MD) Simulations : Models TMS behavior in electrolyte solutions under varying temperatures and concentrations .
Q. How do environmental conditions affect TMS stability and performance?
- Temperature : At 60°C, TMS-containing electrolytes exhibit reduced gas generation and capacity loss compared to baseline formulations .
- Electrolyte Composition : High concentrations of LiPF₆ accelerate TMS decomposition, requiring optimization for long-term cycling .
Q. Methodological Considerations
- Experimental Design : When evaluating TMS, include control groups without additives to isolate its effects on SEI properties. Use accelerated aging tests (e.g., high-temperature storage) to simulate long-term stability .
- Data Contradictions : While most studies report improved capacity retention with TMS, discrepancies in SEI composition (e.g., sulfate vs. sulfonate species) suggest context-dependent decomposition pathways. Cross-validate findings using complementary techniques (XPS, EIS) .
Properties
IUPAC Name |
1,3,2-dioxathiane 2,2-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c4-8(5)6-2-1-3-7-8/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOVYWFXHQYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061460 | |
Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-05-8 | |
Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylene sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-dioxathiane 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLENE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6R4I8LVEF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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